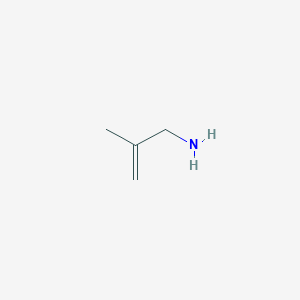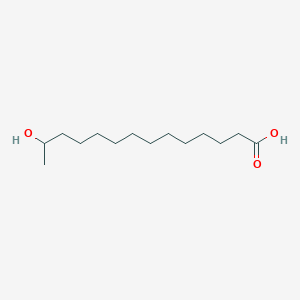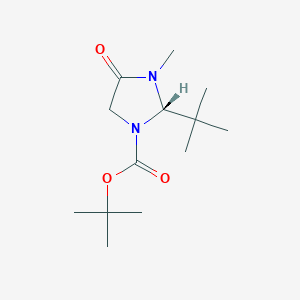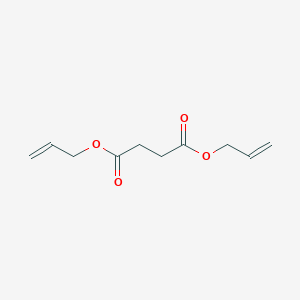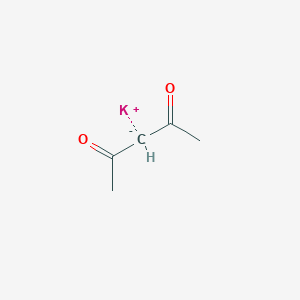
4-Hydroxyphenylpyruvic acid
Übersicht
Beschreibung
4-Hydroxyphenylpyruvic acid, also known as 3-(4-hydroxyphenyl)-2-oxopropanoic acid, is an intermediate in the metabolism of the amino acid phenylalanine. The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to this compound is catalyzed by tyrosine aminotransferase . This compound plays a crucial role in various biochemical pathways, including the biosynthesis of scytonemin and the production of homogentisic acid, a precursor to ochronotic pigment .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenylpyruvic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 4-Hydroxyphenylpyruvic acid are Prothrombin , Macrophage migration inhibitory factor , and Prephenate dehydrogenase . These targets play crucial roles in various biological processes, including blood coagulation, immune response, and amino acid metabolism.
Biochemical Pathways
This compound is an intermediate in the metabolism of the amino acid phenylalanine . The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to this compound is in turn catalyzed by tyrosine aminotransferase . Additionally, this compound can be converted to homogentisic acid, which is one of the precursors to ochronotic pigment .
Pharmacokinetics
It is known that the compound is involved in several metabolic pathways, suggesting that it may be metabolized and excreted by the body .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it plays a role in the metabolism of phenylalanine, an essential amino acid . It is also involved in the production of homogentisic acid, a precursor to ochronotic pigment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary protein sources providing specific amino acids can modulate the gut microbiota composition and generate toxins . A better understanding of these interactions could lead to more appropriate dietary recommendations to improve gut health and mitigate the risk of complications promoted by the toxic metabolites formed by the gut microbiota .
Safety and Hazards
4-HPPA is a moderate to severe irritant to the skin and eyes. If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration. In case of skin contact, it is advised to wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes .
Zukünftige Richtungen
There is ongoing research into the toxicity of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are related to 4-HPPA, and their effects across different species . Additionally, there is interest in the potential fungal toxicity of 9-phenanthrol on M. oryzae and how a gene encoding 4-hydroxyphenylpyruvate dioxygenase could play an important role in the tolerance of 9-phenanthrol in M. oryzae .
Biochemische Analyse
Biochemical Properties
The conversion from tyrosine to 4-Hydroxyphenylpyruvic acid is in turn catalyzed by tyrosine aminotransferase . Additionally, this compound can be converted to homogentisic acid which is one of the precursors to ochronotic pigment .
Cellular Effects
The mode of action of the this compound in mammals is generally accepted to be due to a build-up of excess systemic tyrosine which is associated with the range of adverse effects reported in laboratory animals .
Molecular Mechanism
The binding mode of this compound in the catalytic pocket of HPPD is a focus of research interests . As a typical Fe (II)-dependent dioxygenase, HPPD catalyzes the complicated transformation of this compound to homogentisic acid .
Metabolic Pathways
This compound is involved in the metabolism of the amino acid phenylalanine . The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine . The conversion from tyrosine to this compound is in turn catalyzed by tyrosine aminotransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylpyruvic acid can be synthesized through the hydroxylation of phenylpyruvic acid. This reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation of the phenyl ring .
Industrial Production Methods
In industrial settings, this compound is often produced through biotechnological methods involving the fermentation of genetically engineered microorganisms. These microorganisms are designed to overexpress tyrosine aminotransferase, which converts tyrosine to this compound. The fermentation process is optimized for high yield and purity, and the product is subsequently purified through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenylpyruvic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to homogentisic acid by the enzyme 4-Hydroxyphenylpyruvate dioxygenase.
Reduction: It can be reduced to 4-hydroxyphenylacetate under specific conditions.
Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and 4-Hydroxyphenylpyruvate dioxygenase as the catalyst.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Electrophiles like alkyl halides can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Homogentisic acid.
Reduction: 4-Hydroxyphenylacetate.
Substitution: Various substituted phenylpyruvic acids depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpyruvic acid: Lacks the hydroxyl group on the phenyl ring.
4-Hydroxyphenylacetate: Lacks the keto group on the pyruvic acid moiety.
Uniqueness
4-Hydroxyphenylpyruvic acid is unique due to its role as an intermediate in both the phenylalanine and tyrosine metabolic pathways. Its ability to undergo various chemical reactions, including oxidation to homogentisic acid, sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKADPXVIOXHVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166017 | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156-39-8 | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testacid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenylpyruvic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-HYDROXYPHENYL)PYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YP1694WNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 - 220 °C | |
| Record name | 4-Hydroxyphenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



